hydrolysis pathway of cis-mafosfamide sodium to 4-hydroxycyclophosphamide
hydrolysis pathway of cis-mafosfamide sodium to 4-hydroxycyclophosphamide
An In-depth Technical Guide to the Hydrolysis Pathway of cis-Mafosfamide Sodium to 4-Hydroxycyclophosphamide
Executive Summary
Mafosfamide, a pre-activated analog of the widely used anticancer agent cyclophosphamide, serves as a critical tool in both preclinical research and clinical applications, such as ex vivo bone marrow purging.[1] Unlike its parent compound, mafosfamide does not require hepatic bioactivation to exert its cytotoxic effects.[2][3] Instead, it undergoes a spontaneous and rapid hydrolysis in aqueous media to yield 4-hydroxycyclophosphamide (4-OHCP), the primary pharmacologically active metabolite.[4][5] This guide provides a comprehensive technical overview of this pivotal conversion, detailing the underlying chemical mechanisms, reaction kinetics, and validated experimental protocols for its study. Designed for researchers, scientists, and drug development professionals, this document synthesizes complex chemical data with practical, field-proven insights to facilitate a deeper understanding and application of mafosfamide's unique properties.
Introduction: The Rationale for a Pre-activated Cyclophosphamide Analog
Cyclophosphamide is a cornerstone of chemotherapy, but its efficacy is entirely dependent on a multi-step metabolic activation process, primarily occurring in the liver.[6] Cytochrome P450 enzymes, such as CYP2B6 and CYP3A4, catalyze the hydroxylation of cyclophosphamide to 4-hydroxycyclophosphamide (4-OHCP).[6][7] This active metabolite is highly unstable, yet it is the critical transport form that reaches target cells. Inside the cell, 4-OHCP exists in a dynamic equilibrium with its open-ring tautomer, aldophosphamide.[8] Aldophosphamide then decomposes into the ultimate DNA alkylating agent, phosphoramide mustard, and the toxic byproduct acrolein.[7][8]
The inherent instability of 4-OHCP precludes its direct use as a therapeutic agent. To circumvent the need for hepatic activation and to provide a stable source of 4-OHCP for in vitro and regional applications, mafosfamide was developed.[2][9] cis-Mafosfamide sodium is a salt of a 4-thioether derivative of 4-OHCP, specifically a 4-(2-sulfoethyl)thio-cyclophosphamide.[9] This modification confers significant stability to the molecule as a dry powder, while allowing for predictable and rapid hydrolysis to 4-OHCP under physiological conditions (pH 7.4, 37°C).[10] Understanding the kinetics and mechanism of this hydrolysis is paramount for accurately dosing, interpreting experimental results, and designing novel therapeutic strategies.
The Hydrolysis Pathway: Mechanism and Kinetics
The conversion of cis-mafosfamide to 4-hydroxycyclophosphamide is a non-enzymatic chemical process initiated by the presence of water. The reaction is complex, involving isomerization and hydrolysis steps that are highly sensitive to environmental conditions.
Chemical Mechanism
In an aqueous environment at physiological pH, cis-mafosfamide undergoes a rapid hydrolysis. The core of this reaction is the cleavage of the thioether bond at the C4 position of the oxazaphosphorine ring. This releases the active metabolite, 4-hydroxycyclophosphamide, and the thiol moiety, 2-mercaptoethanesulfonic acid (mesna).[9][11]
Simultaneously, cis-mafosfamide can isomerize to its epimer, trans-mafosfamide.[9][10] Both the cis and trans isomers hydrolyze to produce 4-OHCP. The reaction kinetics are intricate because they involve the simultaneous disappearance of the parent compound (cis-mafosfamide) and the formation and subsequent disappearance of intermediates like trans-mafosfamide and the final product, 4-OHCP.[10]
Once formed, 4-OHCP enters a crucial, pH-dependent equilibrium with its acyclic tautomer, aldophosphamide.[8] This ring-opening is subject to general-acid catalysis, while the subsequent β-elimination of aldophosphamide to form phosphoramide mustard is a general-base-catalyzed process.[8]
Figure 1: Hydrolysis and subsequent activation pathway of cis-mafosfamide.
Reaction Kinetics and Influencing Factors
The rate of mafosfamide hydrolysis is critically dependent on several factors, making precise control of experimental conditions essential.
-
pH: The hydrolysis is significantly accelerated at physiological pH (7.4). Studies have shown that the decomposition is a specific-base-catalyzed process.[10] In acidic conditions (e.g., pH ~5), the subsequent elimination reaction to form phosphoramide mustard is inhibited, providing a method to prepare a stable equilibrium mixture of 4-OHCP and aldophosphamide for in vitro use.[8]
-
Temperature: The reaction rate is temperature-dependent, with studies typically conducted at 37°C to mimic physiological conditions.[9][10] Lower temperatures will slow the rate of hydrolysis.
-
Reaction Medium: The decomposition rate of cis-mafosfamide is markedly faster in biological media like plasma compared to a simple aqueous phosphate buffer.[10] This is likely due to interactions with plasma components.
The following table summarizes the key kinetic aspects of the conversion process.
| Parameter | Condition | Observation | Reference |
| Reaction Environment | Aqueous Phosphate Buffer (pH 7.4, 37°C) | Rapid decomposition occurs. | [10] |
| Plasma (pH 7.4, 37°C) | Decomposition is significantly faster than in buffer. | [10] | |
| Isomerization | 0.07 M Phosphate Buffer (pH 7, 37°C) | An equilibrium of cis:trans-mafosfamide (59:41) is reached in <5 minutes. | [9] |
| pH Catalysis | Acidic (general-acid catalysis) | Promotes the ring-opening of 4-OHCP to aldophosphamide. | [8] |
| Basic (general-base catalysis) | Promotes the β-elimination of aldophosphamide to phosphoramide mustard. | [8] |
Experimental Protocol: Quantifying the Hydrolysis of cis-Mafosfamide
This section provides a robust, self-validating protocol for monitoring the conversion of cis-mafosfamide to 4-OHCP using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which is the gold standard for its sensitivity and selectivity.[12][13]
Objective
To determine the kinetic profile of 4-OHCP formation from the hydrolysis of a known concentration of cis-mafosfamide sodium in a buffered aqueous solution at physiological temperature and pH.
Materials & Reagents
-
cis-Mafosfamide sodium (powder)
-
4-Hydroxycyclophosphamide (4-OHCP) analytical standard
-
4-Hydroxycyclophosphamide-d4 (4-OHCP-d4) as an internal standard (IS)[12][13]
-
Phosphate buffer (0.1 M, pH 7.4)
-
Semicarbazide hydrochloride (SCZ) derivatizing agent
-
Methanol and Acetonitrile (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Sterile, nuclease-free water
-
Constant temperature incubator or water bath (37°C)
-
Calibrated analytical balance, pipettes, and standard labware
-
UPLC-MS/MS system
Experimental Workflow
Figure 2: General experimental workflow for a cis-mafosfamide hydrolysis study.
Step-by-Step Methodology
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare and adjust the pH accurately. Pre-warm the required volume to 37°C.
-
cis-Mafosfamide Stock (e.g., 10 mg/mL): Accurately weigh cis-mafosfamide sodium and dissolve in cold (4°C) sterile water immediately before use. Causality: Using cold water minimizes premature hydrolysis before the experiment begins.
-
Internal Standard (IS) Stock (e.g., 1 µg/mL 4-OHCP-d4): Prepare in methanol. This IS is critical for correcting variations in sample processing and instrument response, ensuring trustworthiness of the quantification.
-
Derivatizing Agent (e.g., 100 mM Semicarbazide HCl): Prepare in water. 4-OHCP is unstable; derivatization with SCZ forms a stable semicarbazone derivative (4-OHCP-SCZ) suitable for robust analysis.[13]
-
-
Initiation of Hydrolysis:
-
In a temperature-controlled vessel at 37°C, add a precise volume of the cis-mafosfamide stock solution to the pre-warmed phosphate buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Start a timer immediately upon addition. This is T=0.
-
-
Time-Point Sampling:
-
At designated time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 90, 120 minutes), withdraw a fixed volume of the reaction mixture (e.g., 50 µL).
-
The frequency of sampling should be higher initially when the reaction is fastest.
-
-
Derivatization and Sample Preparation:
-
Immediately add each aliquot to a tube containing the derivatizing agent (e.g., 5 µL SCZ solution) and the internal standard solution (e.g., 200 µL of IS in methanol).
-
Causality: The methanol serves a dual purpose: it precipitates proteins (if in a biological matrix) and effectively quenches the hydrolysis reaction by diluting the aqueous environment and lowering the temperature.
-
Vortex each sample vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet any precipitates.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
UPLC-MS/MS Analysis:
-
Analyze the samples using a validated method. The parameters below are representative and should be optimized for the specific instrumentation used.
-
| Parameter | Typical Value / Condition | Rationale |
| UPLC Column | Waters Acquity BEH C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Provides excellent separation for these compounds.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for positive ion mode ESI. |
| Mobile Phase B | Methanol or Acetonitrile | Common organic solvents for reverse-phase chromatography. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for UPLC applications. |
| Elution | Gradient | Allows for efficient separation of analytes from matrix components. |
| Ionization Mode | Electrospray Ionization Positive (ESI+) | Provides good sensitivity for these analytes.[12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity by monitoring specific parent-to-daughter ion transitions. |
| MRM Transitions | 4-OHCP-SCZ: m/z 333.7 > 221.04-OHCP-d4-SCZ: m/z 337.7 > 225.1 | Specific mass transitions for the derivatized analyte and internal standard.[13] |
-
Data Analysis and Interpretation:
-
Construct a calibration curve using known concentrations of the 4-OHCP analytical standard (also derivatized) versus the internal standard.
-
Quantify the concentration of 4-OHCP in each time-point sample using the calibration curve.
-
Plot the concentration of 4-OHCP versus time to visualize the formation curve.
-
Assuming first-order kinetics for the formation, calculate the hydrolysis half-life (t½), which is the time required for 50% of the initial mafosfamide to be converted.
-
Conclusion
The hydrolysis of cis-mafosfamide sodium to 4-hydroxycyclophosphamide is a well-defined yet complex chemical transformation that underpins its utility as a pre-activated cytotoxic agent. The reaction proceeds rapidly and spontaneously under physiological conditions, with a rate that is highly sensitive to pH, temperature, and the composition of the aqueous medium. A thorough understanding of this pathway and the ability to accurately quantify its kinetics are essential for any researcher or clinician utilizing this compound. The detailed UPLC-MS/MS protocol provided herein offers a self-validating and authoritative framework for studying this conversion, ensuring data integrity through the use of stable isotope-labeled internal standards and appropriate sample handling. By mastering these principles, professionals in drug development and oncology research can leverage the full potential of mafosfamide as a powerful tool in the fight against cancer.
References
- Google. (2026).
- Grokipedia. (n.d.). 4-Hydroxycyclophosphamide.
- Taylor & Francis. (n.d.). 4-Hydroxycyclophosphamide – Knowledge and References.
- Wikipedia. (n.d.). 4-Hydroxycyclophosphamide.
-
Kwon, C. H., Borch, R. F., Engel, J., & Niemeyer, U. (1987). Activation mechanisms of mafosfamide and the role of thiols in cyclophosphamide metabolism. Journal of Medicinal Chemistry, 30(2), 395–399. [Link]
-
Hales, B. F., & Jain, R. (1987). Role of the 4-hydroxy intermediate in the in vitro embryotoxicity of cyclophosphamide and dechlorocyclophosphamide. Teratology, 35(1), 41–47. [Link]
-
Borch, R. F., & Millard, J. A. (1987). The mechanism of activation of 4-hydroxycyclophosphamide. Journal of Medicinal Chemistry, 30(2), 427–431. [Link]
-
Niemeyer, U., Engel, J., Scheffler, G., Molge, K., Sauerbier, D., & Weigert, W. (1984). Chemical characterization of ASTA Z 7557 (INN mafosfamide, CIS-4-sulfoethylthio-cyclophosphamide), a stable derivative of 4-hydroxy-cyclophosphamide. Investigational New Drugs, 2(2), 133–139. [Link]
-
ResearchGate. (n.d.). Chemical structures of cyclophosphamide and mafosfamide. [Link]
-
Voelcker, G. (2020). The Mechanism of Action of Cyclophosphamide and Its Consequences for the Development of a New Generation of Oxazaphosphorine Cytostatics. Cancers, 12(10), 2805. [Link]
-
Harahap, Y., et al. (2021). Development and validation method of cyclophosphamide and 4-hydroxycyclophosphamide with 4-hydroxycyclophosphamide-d4 as internal standard in dried blood spots using uplc-ms/ms. Universitas Indonesia Library. [Link]
-
Jones, R. B., et al. (1984). Comparative in vitro cytotoxicity of cyclophosphamide, its major active metabolites and the new oxazaphosphorine ASTA Z 7557 (INN mafosfamide). Investigational New Drugs, 2(2), 141–148. [Link]
-
Harahap, Y., et al. (2022). Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide. Frontiers in Chemistry, 10, 984589. [Link]
-
Harahap, Y., et al. (2019). Development of a method for analysis of cyclophosphamide and 4-hydroxycyclophosphamide in dried blood spot and its application in therapeutic drug monitoring. African Journal of Pharmacy and Pharmacology, 13(13), 173-184. [Link]
-
ResearchGate. (n.d.). Chemical structures of mafosfamide cyclohexylamine salt and mafosfamide (L-lysine) salt. [Link]
-
Helsby, N. A., et al. (2010). Cyclophosphamide and 4-hydroxycyclophosphamide pharmacokinetics in patients with glomerulonephritis secondary to lupus and small vessel vasculitis. British Journal of Clinical Pharmacology, 70(3), 394–402. [Link]
-
Electronic Code of Federal Regulations. (2012). 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [Link]
-
NHS Pharmaceutical Research and Development Group. (n.d.). Cytotoxic Drug Stability Monograph: Ifosfamide Injection. [Link]
-
ResearchGate. (n.d.). Mafosfamide and its metabolites. [Link]
-
Pignon, T., et al. (1987). Phase I study of cyclohexylamine and lysine salt of mafosfamide. Investigational New Drugs, 5(2), 145–148. [Link]
-
Manna, A., et al. (1986). In Vitro Active Cyclophosphamide Derivatives in Cleansing Procedures Intended for Autologous Bone Marrow Transplantation. Haematologica, 71(3), 257–261. [Link]
-
Hadidi, A. F., & Somani, S. M. (1990). Kinetics of hydrolysis in vitro of nornitrogen mustard, a metabolite of phosphoramide mustard and cyclophosphamide. Drug Metabolism and Disposition, 18(6), 1047–1051. [Link]
-
Carreras, E., et al. (2023). Mafosfamide, a cyclophosphamide analog, causes a proinflammatory response and increased permeability on endothelial cells in vitro. Bone Marrow Transplantation. [Link]
-
Gavin Publishers. (2019). Solubility, pH and Temperature are Critical Parameters of Furosemide in Elastomeric Pump Infusion: Solving a Problem for Clinical Employment. [Link]
-
D'Ambrosio, A., et al. (2023). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. Industrial & Engineering Chemistry Research, 62(30), 11843–11854. [Link]
Sources
- 1. In vitro active cyclophosphamide derivatives in cleansing procedures intended for autologous bone marrow transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mafosfamide sodium | TargetMol [targetmol.com]
- 4. 4-Hydroxycyclophosphamide - Wikipedia [en.wikipedia.org]
- 5. Phase I study of cyclohexylamine and lysine salt of mafosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. grokipedia.com [grokipedia.com]
- 8. The mechanism of activation of 4-hydroxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical characterization of ASTA Z 7557 (INN mafosfamide, CIS-4-sulfoethylthio-cyclophosphamide), a stable derivative of 4-hydroxy-cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation mechanisms of mafosfamide and the role of thiols in cyclophosphamide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholar.ui.ac.id [scholar.ui.ac.id]
- 13. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
